molecular formula C10H13NO4S B1304988 2-Benzenesulfonylamino-butyric acid CAS No. 51786-16-4

2-Benzenesulfonylamino-butyric acid

Cat. No.: B1304988
CAS No.: 51786-16-4
M. Wt: 243.28 g/mol
InChI Key: QHDGPWMINFIDFP-UHFFFAOYSA-N
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Description

2-Benzenesulfonylamino-butyric acid: is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . This compound is characterized by the presence of a benzenesulfonyl group attached to an amino-butyric acid backbone. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Scientific Research Applications

2-Benzenesulfonylamino-butyric acid has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 2-Benzenesulfonylamino-butyric acid is not available, sulfonamides, a class of compounds to which it belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonylamino-butyric acid typically involves the reaction of benzenesulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The general synthetic route can be summarized as follows:

    Starting Materials: Benzenesulfonyl chloride and an amino acid derivative (such as butyric acid).

    Reaction Conditions: The reaction is usually carried out in the presence of a base (such as sodium hydroxide) to facilitate the nucleophilic substitution reaction.

    Procedure: The benzenesulfonyl chloride is added dropwise to a solution of the amino acid derivative in an appropriate solvent (such as dichloromethane) under stirring. The reaction mixture is then heated to a specific temperature (usually around 50-60°C) for several hours to ensure complete reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonylamino-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonylamino-acetic acid
  • Benzenesulfonylamino-propionic acid
  • Benzenesulfonylamino-valeric acid

Uniqueness

2-Benzenesulfonylamino-butyric acid is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets compared to other similar compounds. Its longer carbon chain compared to benzenesulfonylamino-acetic acid and benzenesulfonylamino-propionic acid provides different steric and electronic properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-(benzenesulfonamido)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-9(10(12)13)11-16(14,15)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDGPWMINFIDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282323
Record name 2-[(Phenylsulfonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51786-16-4
Record name 2-[(Phenylsulfonyl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51786-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Phenylsulfonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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